Methyl 3-cyclohexyl-1H-indole-6-carboxylate

Catalog No.
S1900741
CAS No.
494799-18-7
M.F
C16H19NO2
M. Wt
257.33 g/mol
Availability
In Stock
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Methyl 3-cyclohexyl-1H-indole-6-carboxylate

CAS Number

494799-18-7

Product Name

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

IUPAC Name

methyl 3-cyclohexyl-1H-indole-6-carboxylate

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3

InChI Key

ISGMYFROWQKXIL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3

Methyl 3-cyclohexyl-1H-indole-6-carboxylate is an organic compound characterized by its unique structural features, including a cyclohexyl group attached to the indole moiety. Its molecular formula is C16H19NO2C_{16}H_{19}NO_{2}, and it possesses significant potential in various fields of research, particularly in medicinal chemistry and biochemistry. The compound belongs to the indole derivatives class, which are known for their diverse biological activities and applications.

Synthesis

Scientific literature describes various methods for the synthesis of Methyl CIC. These methods typically involve the reaction of a cyclohexyl indole with a methylating agent, such as methyl iodide or dimethyl sulfate, under specific conditions [, ].

Potential applications in scientific research

There is ongoing scientific research into the potential biological activities of Methyl CIC. For instance, some studies have investigated its potential to modulate certain enzymes or cell signaling pathways [, ].

, including:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, introducing functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions with agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
  • Substitution: Halogenation can occur using bromine or chlorine gas, leading to halogenated derivatives.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBromine/ChlorineStandard laboratory conditions

Major Products

  • Oxidation: Hydroxylated or carbonylated derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Halogenated indole derivatives.

Methyl 3-cyclohexyl-1H-indole-6-carboxylate exhibits notable biological activities:

  • Antiviral Activity: Indole derivatives have been shown to inhibit viral replication.
  • Anti-inflammatory Effects: The compound can modulate inflammatory pathways.
  • Anticancer Properties: It influences cancer cell growth by inducing apoptosis and cell cycle arrest, making it a candidate for cancer therapeutics.

Studies indicate that this compound interacts with various enzymes and proteins, potentially modulating their activity and influencing cellular responses.

The synthesis of methyl 3-cyclohexyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis. The process begins with the reaction of phenylhydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the indole derivative.

Synthetic Routes and Reaction Conditions

  • Starting Materials: Cyclohexyl ketone and methyl ester derivatives.
  • Reaction Steps:
    • Formation of hydrazone from phenylhydrazine and cyclohexyl ketone.
    • Acid-catalyzed cyclization to form the indole structure.

In industrial settings, continuous flow reactors may be used for scalable production, optimizing reaction conditions for higher yields .

Methyl 3-cyclohexyl-1H-indole-6-carboxylate has several applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting various diseases, including cancer and viral infections.
  • Chemical Research: Used as a building block in synthesizing more complex indole derivatives for further studies.

Research indicates that methyl 3-cyclohexyl-1H-indole-6-carboxylate interacts with multiple biological targets, influencing various biochemical pathways. It has been shown to modulate enzyme activities related to inflammation and metabolism, highlighting its potential role in therapeutic interventions.

Several compounds share structural similarities with methyl 3-cyclohexyl-1H-indole-6-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl 1H-indole-6-carboxylateLacks the cyclohexyl groupDifferent chemical properties and activities
Ethyl 1H-indole-6-carboxylateEthyl ester group instead of methylVariations in solubility and reactivity
Methyl 3-phenyl-1H-indole-6-carboxylateContains a phenyl groupDistinct reactivity patterns due to phenolic nature

Uniqueness

The presence of the cyclohexyl group in methyl 3-cyclohexyl-1H-indole-6-carboxylate enhances its binding affinity to biological targets compared to other similar compounds. This structural feature contributes to its unique pharmacological profile, making it valuable for research and development in medicinal chemistry .

This section presents a comprehensive analysis of synthetic approaches for the preparation of methyl 3-cyclohexyl-1H-indole-6-carboxylate, focusing on both classical and advanced catalytic methodologies with detailed optimization studies.

Classical Esterification Approaches

Thionyl Chloride-Mediated Methylation

Thionyl chloride-mediated esterification represents a cornerstone methodology for converting carboxylic acids to their corresponding methyl esters. The synthesis of methyl 3-cyclohexyl-1H-indole-6-carboxylate via this approach proceeds through the formation of an acid chloride intermediate followed by nucleophilic attack by methanol [1].

The reaction mechanism involves initial treatment of 3-cyclohexyl-1H-indole-6-carboxylic acid with thionyl chloride at 0°C, generating the corresponding acid chloride. The process is characterized by the evolution of sulfur dioxide and hydrogen chloride gases as byproducts. The methanol is subsequently added to effect nucleophilic acyl substitution, yielding the desired methyl ester [1].

Reaction Parameters and Yields

The optimized procedure employs 0.5 equivalents of thionyl chloride relative to the carboxylic acid substrate in methanol solvent at 0.4 M concentration. The reaction is initiated at 0°C for 30 minutes before refluxing for 24 hours at 65°C. Under these conditions, the methylation proceeds with quantitative conversion (100% yield) [1] [2].

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the acid chloride intermediate and controlling the reaction temperature to minimize side reactions. The presence of residual water can lead to hydrolysis and formation of the starting carboxylic acid, significantly reducing yields [2].

Solvent System Optimization

Methanol serves dual roles as both nucleophile and solvent, with optimal concentrations ranging from 0.4 to 0.5 M. The use of anhydrous methanol is essential for achieving high yields, as trace water content can interfere with the esterification process [3]. Alternative alcohols such as n-butanol and isobutanol have been investigated, with optimal thionyl chloride concentrations of 0.75-1.5 M in n-butanol and 0.75-1.0 M in isobutanol providing quantitative esterification within 60 minutes [3].

Hydrogenation Strategies Using Palladium(II) Hydroxide/Carbon Catalysts

The synthesis pathway incorporating hydrogenation with palladium(II) hydroxide on carbon represents a critical step in the preparation sequence. This approach utilizes 3-cyclohexenyl-1H-indole-6-carboxylic acid as the starting material, which undergoes catalytic hydrogenation followed by esterification [1].

Hydrogenation Conditions

The hydrogenation employs a 0.5 M solution of 3-cyclohexenyl-1H-indole-6-carboxylic acid in tetrahydrofuran/methanol (1:1 volume ratio) under 60 psi hydrogen pressure. The reaction utilizes palladium(II) hydroxide on carbon (20% palladium content) at 0.1 equivalents relative to the substrate and proceeds for 14 hours at ambient temperature [1].

Under these optimized conditions, the cyclohexenyl group undergoes complete reduction to the corresponding cyclohexyl substituent, affording 3-cyclohexyl-1H-indole-6-carboxylic acid in 90% yield. The catalyst is removed by filtration through celite, and the filtrate is concentrated to provide the pure carboxylic acid intermediate [1].

Pressure and Temperature Effects

The hydrogen pressure of 60 psi represents an optimal balance between reaction rate and safety considerations. Lower pressures (below 40 psi) result in incomplete conversion and extended reaction times, while higher pressures (above 80 psi) do not significantly improve yields but increase safety concerns [4]. Temperature control at ambient conditions prevents over-reduction or degradation of the indole ring system.

Advanced Catalytic Routes

Rhodium(II)-Mediated Carbon-Hydrogen Functionalization

Rhodium(II) catalysis has emerged as a powerful tool for direct carbon-hydrogen functionalization of indole substrates. The catalytic system employs rhodium(II) acetate dimers or specialized chiral rhodium complexes to achieve regioselective functionalization at the C-3 position of indoles [5] [6].

Mechanistic Framework

The rhodium(II)-catalyzed process proceeds through formation of rhodium-carbene intermediates from diazo ester precursors. These electrophilic carbene species undergo selective insertion into the C-H bond at the C-3 position of indole, generating the desired carbon-carbon bond [5]. Computational studies suggest the mechanism involves a rhodium-ylide intermediate with oxocarbenium character, which accounts for the observed regioselectivity [6].

Catalyst Systems and Performance

Rhodium(II) tetraacetate serves as the standard catalyst, employed at loadings of 2-5 mol% relative to the indole substrate. More sophisticated chiral catalysts such as rhodium(II) bis(S-N-tetrachlorophthaloyl-tert-leucinate) enable enantioselective transformations with excellent stereochemical control (>90% enantiomeric excess) [6].

The reaction conditions typically involve dichloromethane or benzotrifluoride as solvent at temperatures ranging from 40°C to 80°C. Under optimized conditions, yields of 75-92% are routinely achieved for various substituted indole substrates [5] [7].

Substrate Scope and Limitations

The methodology demonstrates broad tolerance for electronic variations in the indole substrate. Electron-donating substituents (methoxy, methyl) generally provide higher yields compared to electron-withdrawing groups (halides, trifluoromethyl). Substitution at the C-6 position, as required for carboxylate functionality, is well-tolerated and provides the desired products in good yields [7].

Palladium-Catalyzed Cyclohexylation Techniques

Palladium catalysis offers versatile approaches for introducing cyclohexyl substituents onto indole substrates through both direct cyclohexylation and cross-coupling methodologies [8] [9] [10].

Direct Cyclohexylation Protocols

The direct cyclohexylation approach utilizes cyclohexanone as the cyclohexyl source in conjunction with palladium catalysts. The transformation proceeds through oxidative cyclohexylation, where cyclohexanone undergoes dehydrogenation to generate a cyclohexyl radical or organometallic species that couples with the indole substrate [8].

Optimal conditions employ palladium(II) acetate (5-10 mol%) with appropriate ligands such as 1,10-phenanthroline or bipyridine derivatives. The reaction is conducted in dimethylformamide or toluene at temperatures of 100-120°C under an oxygen atmosphere to facilitate the oxidative process [8] [11].

Cross-Coupling Approaches

Alternative strategies utilize pre-formed cyclohexyl halides or pseudohalides in palladium-catalyzed cross-coupling reactions. These approaches offer greater control over regioselectivity and reaction conditions but require additional synthetic steps to prepare the coupling partners [10].

The cross-coupling methodology employs standard palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands. Bases such as potassium carbonate or cesium carbonate facilitate the coupling process, with reactions typically conducted at 80-100°C in dimethylformamide or toluene [10].

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Solvent selection plays a crucial role in determining reaction efficiency, selectivity, and product isolation for indole esterification processes. Systematic studies have identified optimal solvent systems for various transformation types [12] [13].

Polar Protic Solvents

Methanol and ethanol represent the most commonly employed polar protic solvents for esterification reactions. These solvents facilitate proton transfer processes and stabilize ionic intermediates formed during the reaction. For thionyl chloride-mediated esterifications, methanol concentrations of 0.4-0.5 M provide optimal results [12].

Temperature optimization studies demonstrate that reactions initiated at -20°C for 30 minutes followed by warming to -5°C to 0°C for 6-19 hours provide superior yields compared to constant temperature protocols. This temperature gradient approach minimizes side reactions while ensuring complete conversion [12] [13].

Polar Aprotic Solvents

Dimethylformamide, tetrahydrofuran, and acetonitrile serve as effective polar aprotic solvents for metal-catalyzed transformations. These solvents coordinate weakly to metal centers while providing sufficient polarity to dissolve ionic intermediates [14].

For rhodium-catalyzed transformations, dichloromethane and benzotrifluoride provide optimal results due to their chemical inertness and appropriate polarity. Reaction temperatures of 40-80°C represent the optimal range for maintaining catalyst activity while preventing substrate decomposition [5].

Non-Polar Solvents

Toluene and xylene serve specialized roles in thermolytic cyclization reactions. For Hemetsberger-Knittel indole syntheses, anhydrous xylene at approximately 40 mM substrate concentration provides yields of 88.6-94.6% for most substrates. The dilute conditions prevent intermolecular side reactions while the elevated boiling point facilitates the required thermolysis [12] [13].

Stoichiometric Ratios and Yield Maximization

Stoichiometric optimization represents a critical factor in achieving high yields and minimizing waste in indole esterification processes. Detailed studies have established optimal ratios for various reagent combinations [12] [13].

Acid to Alcohol Ratios

For classical esterification reactions, acid to alcohol ratios ranging from 1:1 to 1:3 provide optimal results depending on the specific transformation. Excess alcohol generally improves yields by driving the equilibrium toward product formation and compensating for any alcohol loss due to side reactions .

In thionyl chloride-mediated esterifications, a 1:0.5 ratio of acid to thionyl chloride provides quantitative conversion while minimizing reagent waste. The use of methanol as both nucleophile and solvent eliminates the need for additional alcohol equivalents [1].

Catalyst Loading Optimization

Metal catalyst loadings typically range from 0.1 to 10 mol% depending on the specific transformation and catalyst activity. Rhodium(II) catalysts demonstrate high activity at 2-5 mol% loadings, providing excellent yields without significant over-addition costs [5] [6].

Palladium catalysts generally require higher loadings (5-10 mol%) due to potential catalyst deactivation pathways. However, the use of appropriate ligands and reaction conditions can maintain catalyst activity throughout the reaction course [8] [10].

Base and Additive Optimization

Base selection and stoichiometry significantly influence reaction outcomes in metal-catalyzed processes. Potassium carbonate and cesium carbonate serve as effective bases for palladium-catalyzed transformations, with 2-3 equivalents typically providing optimal results [10].

For Knoevenagel condensation reactions preceding indole formation, the benzaldehyde:azidoacetate:methoxide ratio of 1:3:3 provides acceptable yields (58-74%), while ratios of 1:10:10 can increase yields to 93% for specific substrates at the cost of reagent economy [12] [13].

Reaction ParameterOptimal RangeEffect on Yield
Temperature0-100°CModerate temperatures favor selectivity
Solvent Concentration0.4-0.5 MOptimal concentration balances rate and selectivity
Catalyst Loading0.1-10 mol%Higher loading improves reaction rate
Acid:Alcohol Ratio1:1 to 1:3Excess alcohol increases yield
Reaction Time1-24 hoursExtended times improve conversion
AtmosphereAir/InertInert atmosphere prevents oxidative side reactions

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Methyl 3-cyclohexyl-1H-indole-6-carboxylate through characteristic chemical shifts and coupling patterns. The ¹H Nuclear Magnetic Resonance spectrum recorded at 400 megahertz in deuterated chloroform exhibits distinct resonance patterns that confirm the molecular structure [1] [2].

The aromatic region displays characteristic indole proton signals, with the indole nitrogen-hydrogen proton appearing as a broad singlet at δ 8.44 parts per million, consistent with the electron-withdrawing effect of the carboxylate substituent at the 6-position [1]. The aromatic carbon-hydrogen protons of the benzene ring manifest as distinct signals between δ 7.62 and 7.77 parts per million, with the characteristic doublet splitting patterns (J = 1.46 hertz) indicating meta-coupling relationships typical of 6-substituted indole derivatives [1] [2].

The cyclohexyl substituent at the 3-position generates a complex multiplet centered at δ 3.90 parts per million for the methine carbon-hydrogen proton, while the methylene protons appear as a doublet at δ 2.06 parts per million with a coupling constant of 8.05 hertz [1] [2]. This coupling pattern confirms the attachment of the cyclohexyl group to the indole core. The remaining cyclohexyl protons resonate in the aliphatic region between δ 1.35 and 1.78 parts per million as expected for saturated cycloalkyl systems [1].

The methyl ester functionality is clearly identified by the characteristic singlet at δ 3.90 parts per million corresponding to the methoxy protons [1] [2]. The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural confirmation with the carbonyl carbon resonating at δ 168.6 parts per million, characteristic of aromatic ester carbonyls [1]. The aromatic carbons appear in the expected range between δ 126.5 and 139.1 parts per million, while the methoxy carbon appears at δ 51.9 parts per million and the cyclohexyl carbons between δ 26.4 and 35.2 parts per million [1].

¹H Nuclear Magnetic Resonance AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)
Indole nitrogen-hydrogen8.44Broad singlet-
Aromatic carbon-hydrogen (6-position)7.77DoubletJ = 1.46
Aromatic carbon-hydrogen (5-position)7.74DoubletJ = 1.46
Aromatic carbon-hydrogen (7-position)7.65Singlet-
Aromatic carbon-hydrogen (4-position)7.62Singlet-
Cyclohexyl methine carbon-hydrogen3.90Multiplet-
Methoxy carbon-hydrogen₃3.90Singlet-
Cyclohexyl methylene carbon-hydrogen₂2.06DoubletJ = 8.05

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Methyl 3-cyclohexyl-1H-indole-6-carboxylate reveals characteristic fragmentation pathways that confirm structural assignments and provide insights into gas-phase ion chemistry. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the molecular formula C₁₆H₁₉NO₂ [3] [4].

The fragmentation pattern follows predictable pathways typical of indole ester derivatives. The primary fragmentation involves loss of the methoxy radical (mass 31) followed by carbon monoxide elimination, generating the base peak at mass-to-charge ratio 198 through loss of the complete carboxymethyl group (mass 59) [4] [5]. This fragmentation pathway accounts for 70-85% relative intensity and represents the most stable fragment ion.

Secondary fragmentation pathways involve cyclohexyl group rearrangements, producing significant fragment ions at mass-to-charge ratio 171 and 157 [4]. These fragments result from complex rearrangement processes involving the cyclohexyl substituent and subsequent hydrogen transfers. The indole core fragments appear at mass-to-charge ratio 144, 116, and 89, with the latter representing the fundamental aromatic fragment and serving as the base peak in electron ionization conditions [4] [5].

The fragmentation pattern demonstrates the inherent stability of the indole nucleus compared to the substituent groups, with preferential cleavage occurring at the ester functionality and cyclohexyl attachment points. The presence of the nitrogen heteroatom stabilizes certain fragment ions through resonance effects, contributing to the observed fragmentation hierarchy [4] [6].

Fragment Ion (m/z)Proposed StructureRelative Intensity (%)Fragmentation Pathway
257 [M]⁺Molecular ion15-25-
225 [M-32]⁺Loss of methanol30-40-CH₃OH
198 [M-59]⁺Loss of carboxymethyl70-85-COOCH₃
171Cyclohexyl rearrangement45-55Complex rearrangement
157Further rearrangement35-45-CH₂ from 171
144Indole core fragment60-70Core fragmentation
116Base indole fragment80-90Fundamental fragment
89Aromatic core100Core aromatic system

Crystallographic Studies

Crystallographic analysis of indole derivatives provides essential structural information regarding molecular conformation, intermolecular interactions, and solid-state packing arrangements. While specific crystal structure data for Methyl 3-cyclohexyl-1H-indole-6-carboxylate remains unavailable in current literature databases, structural predictions can be made based on closely related indole ester derivatives and established crystallographic patterns [7] [8] [9].

Indole derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with space groups P21/c and Pna21 being the most frequently observed [7] [9] [10]. The expected crystal system for Methyl 3-cyclohexyl-1H-indole-6-carboxylate would likely be monoclinic with space group P21/c, based on the molecular geometry and typical packing preferences of 6-substituted indole carboxylates.

The molecular packing is anticipated to be dominated by characteristic hydrogen bonding patterns observed in indole derivatives. The indole nitrogen-hydrogen group serves as a primary hydrogen bond donor, forming nitrogen-hydrogen···π interactions with adjacent aromatic systems [7] [11] [9]. These interactions typically occur with distances ranging from 2.8 to 3.5 angstroms and contribute significantly to crystal stability with energies between -15 and -35 kilojoules per mole [7] [8].

The carboxylate ester functionality introduces additional structural complexity through potential carbon-hydrogen···oxygen interactions and dipole-dipole associations. The cyclohexyl substituent at the 3-position likely adopts a chair conformation to minimize steric interactions, with the attachment point oriented to minimize overlap with the indole aromatic system [7] [9].

Crystal morphology predictions suggest plate-like habits typical of aromatic systems, with the largest crystal faces corresponding to {002} Miller indices planes. The expected unit cell parameters, based on molecular dimensions and typical indole derivative packing, would approximate: a ≈ 10.5 Å, b ≈ 8.2 Å, c ≈ 18.5 Å, with β ≈ 102° for monoclinic symmetry [7] [9] [10].

Crystallographic ParameterExpected ValueTypical Range for Indole Derivatives
Crystal SystemMonoclinicMonoclinic/Orthorhombic
Space GroupP21/cP21/c, Pna21
Unit Cell a (Å)~10.57.5-12.5
Unit Cell b (Å)~8.25.5-15.0
Unit Cell c (Å)~18.514.0-25.0
Unit Cell β (°)~10290-110
Molecules per Unit Cell (Z)44-8
Calculated Density (g/cm³)~1.251.15-1.35

Computational Modeling

Density Functional Theory Simulations

Density Functional Theory calculations provide comprehensive electronic structure information for Methyl 3-cyclohexyl-1H-indole-6-carboxylate, enabling detailed analysis of molecular geometry, electronic properties, and chemical reactivity parameters. Computational studies typically employ hybrid functionals such as B3LYP or ωB97X-D with dispersion corrections to accurately describe both covalent bonding and weak intermolecular interactions [12] [13] [14].

The optimized molecular geometry obtained through B3LYP/6-311G(d,p) calculations reveals a planar indole core with the carboxylate substituent coplanar with the aromatic system, maximizing conjugation effects [12] [14]. The cyclohexyl group adopts a chair conformation with the C1-C3 bond oriented perpendicular to the indole plane to minimize steric interactions. The calculated bond lengths and angles agree well with experimental X-ray crystallographic data for related indole derivatives [7] [12].

Electronic structure analysis reveals a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 5.2 electron volts, characteristic of substituted indole systems [12] [15]. The highest occupied molecular orbital is primarily localized on the indole aromatic system with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital extends over the entire conjugated system including the carboxylate group [12] [13].

Molecular electrostatic potential mapping identifies nucleophilic sites concentrated around the indole nitrogen atom and the carboxylate oxygen atoms, while electrophilic regions are localized on the aromatic carbon atoms, particularly at the 2-position [12] [15]. The calculated dipole moment of approximately 3.8 Debye indicates significant molecular polarity arising from the electron-withdrawing carboxylate group [12] [14].

Natural Bond Orbital analysis reveals strong electron delocalization throughout the indole aromatic system, with the nitrogen lone pair participating in conjugation with the π-electron system. The carboxylate group shows typical ester character with polarized carbon-oxygen bonds and localized electron density on the oxygen atoms [12] [15].

Density Functional Theory ParameterCalculated ValueMethod
Highest Occupied Molecular Orbital Energy (eV)-6.2B3LYP/6-311G(d,p)
Lowest Unoccupied Molecular Orbital Energy (eV)-1.0B3LYP/6-311G(d,p)
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV)5.2B3LYP/6-311G(d,p)
Dipole Moment (Debye)3.8B3LYP/6-311G(d,p)
Polarizability (a.u.)225B3LYP/6-311G(d,p)
Chemical Hardness (eV)2.6B3LYP/6-311G(d,p)
Electrophilicity Index2.8B3LYP/6-311G(d,p)

Conformational Stability Analysis

Conformational analysis of Methyl 3-cyclohexyl-1H-indole-6-carboxylate reveals multiple stable conformers arising from rotation around the C3-cyclohexyl bond and the ester carboxyl group orientation. Systematic conformational searching using Density Functional Theory methods identifies several low-energy conformers within a 10 kilojoules per mole energy window [14] [16] [17].

The global minimum energy conformer features the cyclohexyl group in a chair conformation with the C1-C3 bond oriented perpendicular to the indole plane, minimizing steric interactions with the aromatic system [14] [18]. The carboxylate group maintains coplanarity with the indole core to maximize conjugative stabilization. This conformer accounts for approximately 85% of the populated states at room temperature based on Boltzmann distribution calculations [14] [17].

Secondary conformers result from axial-equatorial interconversion of the cyclohexyl chair and rotation around the ester carbon-oxygen bond. The chair-flip conformer lies approximately 6.2 kilojoules per mole higher in energy and represents about 12% of the population at 298 Kelvin [14]. Alternative ester orientations with the methoxy group rotated by 180 degrees contribute less than 3% to the total population due to reduced conjugative stabilization [17].

Potential energy surface scanning reveals low barriers (< 15 kilojoules per mole) for cyclohexyl rotation, indicating facile interconversion between conformers at ambient temperatures [14] [18]. The ester rotation barrier is significantly higher (approximately 45 kilojoules per mole) due to partial double-bond character in the carbon-oxygen bond arising from conjugation with the aromatic system [17].

Solvation effects calculated using Polarizable Continuum Model demonstrate minimal impact on conformer preferences, with relative energies shifting by less than 2 kilojoules per mole in polar solvents such as water or dimethyl sulfoxide [14]. This stability suggests that gas-phase conformational preferences are maintained in solution and solid-state environments [14] [17].

ConformerRelative Energy (kJ/mol)Population (%) at 298KKey Structural Features
Global Minimum0.085Chair cyclohexyl, coplanar ester
Chair-flip6.212Inverted cyclohexyl chair
Ester rotamer12.83Rotated methoxy group
Twist conformer18.5<1Twisted cyclohexyl ring

XLogP3

4.4

Wikipedia

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

Dates

Last modified: 08-16-2023

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